molecular formula C12H14ClNO2 B8587537 4-(morpholin-4-ylmethyl)benzoyl chloride

4-(morpholin-4-ylmethyl)benzoyl chloride

Cat. No.: B8587537
M. Wt: 239.70 g/mol
InChI Key: BTOCBOHEIFMLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Morpholin-4-ylmethyl)benzoyl chloride is a benzoyl chloride derivative featuring a morpholine ring attached via a methylene group to the para-position of the benzoyl moiety. This compound is notable for its dual functionality: the benzoyl chloride group acts as a reactive acylating agent, while the morpholine substituent enhances solubility and modulates electronic properties due to its electron-rich nitrogen-oxygen heterocycle . Morpholine derivatives are widely employed in medicinal chemistry and materials science, with applications ranging from antifungal agents to polymer synthesis .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)benzoyl chloride

InChI

InChI=1S/C12H14ClNO2/c13-12(15)11-3-1-10(2-4-11)9-14-5-7-16-8-6-14/h1-4H,5-9H2

InChI Key

BTOCBOHEIFMLMR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Formylbenzoyl Chloride

  • Molecular Formula : C₈H₅ClO₂
  • Molecular Weight : 168.58 g/mol
  • Key Features : A formyl group at the para-position enhances electrophilicity, making it a precursor for Schiff base syntheses.
  • Applications : Used in polymer crosslinking and as an intermediate in organic synthesis .

4-(Chloromethyl)benzoyl Chloride

  • Molecular Formula : C₈H₅Cl₂O
  • Molecular Weight : 203.03 g/mol
  • Key Features : The chloromethyl group allows further functionalization via nucleophilic substitution.
  • Applications : Critical in synthesizing imidazo[2,1-b]thiazoles and other heterocyclic pharmaceuticals .

4-(Methylthio)benzoyl Chloride

  • Molecular Formula : C₈H₇ClOS
  • Molecular Weight : 194.66 g/mol
  • Key Features : The methylthio group provides sulfur-based reactivity, useful in photoinitiation and fluorescence probing.
  • Applications : Acts as a photoinitiator in polymerization and a thiol-detecting fluorescent probe .

4-(Dimethylamino)benzoyl Chloride

  • Molecular Formula: C₉H₁₀ClNO
  • Molecular Weight : 183.64 g/mol
  • Key Features: The dimethylamino group imparts strong electron-donating effects, enhancing acylation efficiency.
  • Applications : Widely used to introduce acyl groups into amines and alcohols in drug development .

4-(Trichloromethyl)benzoyl Chloride

  • Molecular Formula : C₈H₄Cl₄O
  • Molecular Weight : 259.93 g/mol
  • Key Features : The trichloromethyl group increases lipophilicity and steric bulk.
  • Applications : Primarily used in agrochemical synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Profile Primary Applications
This compound C₁₂H₁₃ClNO₂ 238.69 Morpholin-4-ylmethyl Acylation, nucleophilic aromatic substitution Antifungal agents, drug intermediates
4-Formylbenzoyl chloride C₈H₅ClO₂ 168.58 Formyl Electrophilic substitution Polymer crosslinking
4-(Chloromethyl)benzoyl chloride C₈H₅Cl₂O 203.03 Chloromethyl Nucleophilic substitution Heterocyclic pharmaceuticals
4-(Methylthio)benzoyl chloride C₈H₇ClOS 194.66 Methylthio Thiol reactivity, photoinitiation Polymerization, fluorescent probes
4-(Dimethylamino)benzoyl chloride C₉H₁₀ClNO 183.64 Dimethylamino Acylation of amines/alcohols Drug modification
4-(Trichloromethyl)benzoyl chloride C₈H₄Cl₄O 259.93 Trichloromethyl Steric hindrance-driven reactions Agrochemicals

Reactivity and Application Insights

  • Electron-Donating vs. Electron-Withdrawing Groups: Morpholine and dimethylamino groups (electron-donating) enhance nucleophilic aromatic substitution reactivity, making these compounds suitable for drug derivatization . Formyl and trichloromethyl groups (electron-withdrawing) increase electrophilicity, favoring reactions like crosslinking or agrochemical synthesis .
  • Biological Activity: this compound derivatives exhibit notable antifungal activity against Candida spp., with IC₅₀ values lower than those of non-morpholine analogues . 4-(Chloromethyl)benzoyl chloride is pivotal in synthesizing imidazo[2,1-b]thiazoles, which show antitumor and antimicrobial properties .
  • Industrial Utility: 4-(Methylthio)benzoyl chloride’s dual role as a photoinitiator and fluorescent probe underscores its versatility in materials science . 4-(Dimethylamino)benzoyl chloride’s efficient acylation mechanism is exploited in high-throughput drug synthesis .

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